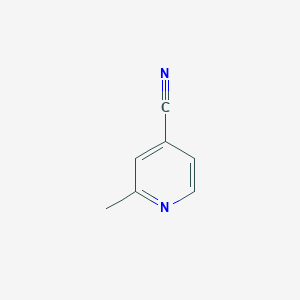

4-Cyano-2-methylpyridine

Vue d'ensemble

Description

Linoléate d'éthyle: est un ester éthylique d'acide gras à longue chaîne résultant de la condensation formelle du groupe carboxylique de l'acide linoléique avec le groupe hydroxyle de l'éthanol . C'est un liquide huileux incolore à jaune pâle avec une formule moléculaire de C20H36O2 et un poids moléculaire de 308,50 g/mol . Le linoléate d'éthyle est connu pour son rôle dans la réduction du cholestérol et des lipides sanguins, ce qui en fait un composé précieux dans l'industrie pharmaceutique .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le linoléate d'éthyle peut être synthétisé par estérification de l'acide linoléique avec de l'éthanol en présence d'un catalyseur tel que l'acide sulfurique . La réaction implique le chauffage de l'acide linoléique et de l'éthanol sous reflux pendant plusieurs heures, suivi d'une purification par distillation pour obtenir le produit final .

Méthodes de production industrielle : Dans les environnements industriels, le linoléate d'éthyle est souvent produit à partir d'huiles végétales riches en acide linoléique, telles que l'huile de soja ou l'huile de tournesol . Le processus implique l'extraction de l'acide linoléique des huiles, suivie de l'estérification avec de l'éthanol. Des techniques de purification avancées comme la complexation à l'urée et la distillation moléculaire sont utilisées pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le linoléate d'éthyle peut subir une auto-oxydation en présence de catalyseurs tels que l'acétylacétonate de manganèse(II). Cette réaction est importante dans le contexte de son utilisation comme agent siccatif dans les peintures alkydes.

Réduction : Le linoléate d'éthyle peut être hydrogéné pour former du stéarate d'éthyle, un ester d'acide gras saturé.

Substitution : Il peut réagir avec la désoxyguanosine pour former de la N2,3-éthénoguanine.

Réactifs et conditions courantes :

Oxydation : Catalyseurs tels que l'acétylacétonate de manganèse(II).

Réduction : Gaz hydrogène en présence d'un catalyseur métallique tel que le palladium.

Substitution : Désoxyguanosine dans des conditions spécifiques.

Principaux produits :

Oxydation : Divers dérivés oxydés.

Réduction : Stéarate d'éthyle.

Substitution : N2,3-éthénoguanine.

Applications de la recherche scientifique

Le linoléate d'éthyle a une large gamme d'applications dans la recherche scientifique :

Biologie : Étudié pour son rôle d'inhibiteur de l'acétylcholinestérase et ses effets anti-mélanogènes.

Industrie : Utilisé comme agent siccatif dans les peintures alkydes et comme composant dans les formulations cosmétiques pour ses propriétés blanchissantes de la peau

Mécanisme d'action

Le linoléate d'éthyle exerce ses effets par le biais de divers mécanismes :

Effet anti-mélanogène : Inhibe la mélanogenèse induite par la forskoline et l'activité de la tyrosinase dans les cellules de mélanome B16 de souris en inhibant la production d'AMPc.

Effet anti-inflammatoire : Supprime les réactions inflammatoires induites par le titane en inhibant l'activation du facteur nucléaire-κB et de la voie de signalisation MAPK.

Effet antidiabétique : Améliore la libération d'insuline des cellules β pancréatiques, diminuant ainsi les niveaux de glucose sanguin chez les modèles diabétiques.

Applications De Recherche Scientifique

Ethyl linoleate has a wide range of applications in scientific research:

Chemistry: Used as a reference material in assays that quantify fatty acid ethyl esters for detecting alcohol abuse.

Biology: Studied for its role as an acetylcholinesterase inhibitor and its anti-melanogenic effects.

Industry: Utilized as a drying agent in alkyd paints and as a component in cosmetic formulations for its skin-whitening properties

Mécanisme D'action

Ethyl linoleate exerts its effects through various mechanisms:

Anti-melanogenic Effect: Inhibits forskolin-induced melanogenesis and tyrosinase activity in mouse B16 melanoma cells by inhibiting cAMP production.

Anti-inflammatory Effect: Suppresses inflammatory reactions induced by titanium by inhibiting nuclear factor-κB and MAPK signaling pathway activation.

Antidiabetic Effect: Enhances insulin release from pancreatic β cells, thereby decreasing blood glucose levels in diabetic models.

Comparaison Avec Des Composés Similaires

Composés similaires :

Linoléate d'éthyle : Un composé similaire avec trois doubles liaisons, connu pour son rôle dans le blanchiment de la peau et l'anti-mélanogenèse.

Oléate d'éthyle : Un autre ester éthylique d'acide gras utilisé dans diverses applications industrielles.

Unicité du linoléate d'éthyle : Le linoléate d'éthyle est unique en raison de sa combinaison spécifique de deux doubles liaisons cis, qui confère des propriétés chimiques et biologiques distinctes. Sa capacité à réduire le cholestérol et les lipides sanguins, ainsi que ses effets anti-inflammatoires et anti-mélanogènes, en font un composé précieux dans les industries pharmaceutiques et cosmétiques .

Propriétés

IUPAC Name |

2-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWJLHPCEHEABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474774 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2214-53-1 | |

| Record name | 2-methylisonicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B18342.png)